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Cat. No.: B605680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that dually inhibits the p53-

MDM2/MDMX interactions.[1][2][3] By disrupting these interactions, ATSP-7041 reactivates the

p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in p53 wild-type

cancer cells.[4] The determination of the three-dimensional structure of ATSP-7041 in complex

with its target proteins is crucial for understanding its mechanism of action and for guiding the

rational design of next-generation therapeutics.

These application notes provide a comprehensive guide for the co-crystallization of ATSP-7041
with a target protein, using the known interaction with the N-terminal domain of MDMX as a

primary example. The protocols described herein are intended to be adaptable for other target

proteins that interact with α-helical peptides.
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Property Value Reference

Chemical Formula C₁₀₈H₁₅₇N₂₉O₂₇ [2]

Molecular Weight 2297.6 g/mol [2]

Binding Affinity (Kᵢ) to MDM2 0.8 nM [2]

Binding Affinity (Kᵢ) to MDMX 7.6 nM [2]

α-Helicity High [2]

Signaling Pathway
ATSP-7041 functions by disrupting the negative regulation of the p53 tumor suppressor protein

by MDM2 and MDMX. Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets

p53 for proteasomal degradation.[5][6] Both MDM2 and its homolog MDMX bind to the

transactivation domain of p53, inhibiting its transcriptional activity.[5] In many cancers, MDM2

and/or MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive

functions.[7] ATSP-7041 mimics the α-helical region of the p53 transactivation domain,

competitively binding to the p53-binding pockets of both MDM2 and MDMX.[2] This releases

p53 from its negative regulators, allowing it to accumulate, translocate to the nucleus, and

activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis

(e.g., PUMA, BAX).[4][8]
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p53 signaling pathway and the mechanism of action of ATSP-7041.

Experimental Workflow
The general workflow for obtaining a co-crystal structure of ATSP-7041 with a target protein

involves several key stages: preparation of the target protein and the stapled peptide, co-

crystallization screening, and optimization of crystallization conditions.
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General experimental workflow for co-crystallization.
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Target Protein Expression and Purification
This protocol is based on the expression and purification of the N-terminal domain of human

MDMX (residues 23-111), which can be adapted for other similar target proteins.[9]

1.1. Expression Vector:

Subclone the gene encoding the target protein domain into a suitable expression vector,

such as a pGEX or pET-based vector with an N-terminal affinity tag (e.g., GST or His₆-tag)

for purification.

1.2. Protein Expression:

Transform E. coli BL21(DE3) cells with the expression plasmid.

Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at

37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.1-0.5 mM.

Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance

protein solubility.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification:

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5%

glycerol, 1 mM DTT) supplemented with protease inhibitors.

Lyse the cells by sonication or high-pressure homogenization.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Apply the supernatant to an appropriate affinity chromatography column (e.g., Glutathione-

Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).
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Wash the column extensively with wash buffer (lysis buffer with increased salt concentration,

e.g., 500 mM NaCl).

Elute the protein using an appropriate elution buffer (e.g., lysis buffer with 20 mM reduced

glutathione for GST-tags or an imidazole gradient for His-tags).

(Optional) If the affinity tag needs to be removed, incubate the eluted protein with a specific

protease (e.g., Thrombin or TEV protease) according to the manufacturer's instructions.

Perform a second affinity chromatography step to remove the cleaved tag and uncleaved

protein.

Further purify the protein by size-exclusion chromatography (SEC) using a buffer suitable for

crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

Pool the fractions containing the pure, monodisperse protein, concentrate to 10-20 mg/mL,

and flash-freeze in liquid nitrogen for storage at -80°C.

ATSP-7041 Peptide Synthesis and Preparation
ATSP-7041 can be synthesized using standard solid-phase peptide synthesis (SPPS) with

Fmoc chemistry.[1][2]

2.1. Synthesis:

The synthesis is typically performed on an automated peptide synthesizer using a Rink

amide resin.[8]

Specialized non-natural amino acids for the hydrocarbon staple are incorporated during the

synthesis.

Ring-closing metathesis is performed on the resin-bound peptide using a Grubbs catalyst.[1]

2.2. Purification and Preparation:

Cleave the peptide from the resin and deprotect using a standard TFA cocktail.
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Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Lyophilize the pure peptide to a fluffy powder.

For crystallization, dissolve the lyophilized ATSP-7041 in a suitable solvent, such as DMSO

or water, to a high stock concentration (e.g., 50-100 mM).

Co-crystallization of ATSP-7041 with the Target Protein
This protocol outlines the setup of sitting drop vapor diffusion experiments for co-crystallization

screening.

3.1. Complex Formation:

Thaw the purified target protein on ice.

Prepare the protein-peptide complex by mixing the target protein with ATSP-7041 in a 1:1.5

to 1:3 molar ratio.

Incubate the mixture on ice for at least 1 hour to allow for complex formation.

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

3.2. Crystallization Screening:

Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen,

Index Screen) to sample a wide range of crystallization conditions.[10][11]

Set up crystallization plates (e.g., 96-well sitting drop plates) using a crystallization robot or

by hand.[12]

Pipette the reservoir solutions into the wells of the crystallization plate.

In the sitting drop wells, mix 0.1-0.5 µL of the protein-ATSP-7041 complex with an equal

volume of the corresponding reservoir solution.[13]
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Seal the plates and incubate at a constant temperature (e.g., 20°C).

Monitor the drops for crystal growth regularly over several weeks.

Table 2: Starting Crystallization Condition for ATSP-7041:MDMX Complex

Component Concentration pH

Polyethylene glycol (PEG)

4000
15% (w/v) 5.5

Sodium Citrate 0.1 M 5.5

This condition serves as a good starting point for optimization or as a positive control.

Optimization of Crystallization Conditions
Once initial crystal hits are identified, the conditions need to be optimized to obtain diffraction-

quality crystals.

4.1. Fine-tuning:

Systematically vary the concentrations of the precipitant, buffer pH, and salt concentration

around the initial hit condition.

4.2. Additives:

Screen a panel of additives that can sometimes improve crystal quality. These can include

small molecules, detergents, or metal ions.

4.3. Seeding:

If crystals are small or of poor quality, microseeding or macroseeding techniques can be

employed. This involves transferring crushed crystals from a previous drop into a new,

equilibrated drop to promote the growth of larger, single crystals.

Table 3: Troubleshooting Common Crystallization Problems
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Observation Potential Cause Suggested Solution

Amorphous Precipitate

Protein/precipitant

concentration too high; protein

instability.

Reduce protein and/or

precipitant concentration; vary

temperature; check protein

purity and monodispersity.[14]

[15]

Phase Separation

High concentration of certain

precipitants (e.g., high MW

PEGs).

Increase salt concentration;

change precipitant type; vary

temperature.[15]

Many Small Crystals High level of nucleation.

Reduce protein/precipitant

concentration; increase drop

volume; try microseeding.[14]

Clear Drops

Protein concentration too low;

conditions not conducive to

precipitation.

Increase protein concentration;

try different screens.

Conclusion
The protocols and data provided in these application notes offer a comprehensive framework

for the successful co-crystallization of the stapled peptide ATSP-7041 with its target proteins.

By leveraging the known crystallization conditions of the ATSP-7041:MDMX complex and

employing systematic screening and optimization strategies, researchers can elucidate the

structural basis of this important therapeutic interaction, thereby accelerating the development

of novel p53-reactivating cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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